molecular formula C6H14ClNO2S B1447486 3-(Ethanesulfonyl)pyrrolidine hydrochloride CAS No. 1864053-67-7

3-(Ethanesulfonyl)pyrrolidine hydrochloride

Cat. No.: B1447486
CAS No.: 1864053-67-7
M. Wt: 199.7 g/mol
InChI Key: BIBLCQUOZLXTFT-UHFFFAOYSA-N
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Description

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name, 3-ethylsulfonylpyrrolidine hydrochloride, reflects its structural composition and functional group positioning. According to chemical database records, this compound is registered under the Chemical Abstracts Service number 1864053-67-7, with the European Community number 961-622-4. The molecular formula C₆H₁₄ClNO₂S indicates the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 199.70 grams per mole.

The compound belongs to the broader classification of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. More specifically, it is categorized as a sulfonamide derivative due to the presence of the ethanesulfonyl functional group attached to the pyrrolidine ring at the 3-position. The hydrochloride designation indicates that this compound exists as a salt formed between the basic pyrrolidine nitrogen and hydrochloric acid, which enhances its solubility properties and stability characteristics.

Alternative nomenclature systems have been employed across different chemical databases and suppliers. The compound may also be referenced as 3-(ethylsulfonyl)pyrrolidine hydrochloride or using various catalog numbers such as AKOS026746698. The Standard International Chemical Identifier key BIBLCQUOZLXTFT-UHFFFAOYSA-N provides a unique digital fingerprint for this compound across international chemical databases.

Historical Context and Discovery

The development of this compound represents part of the broader historical evolution of pyrrolidine chemistry that began in the early twentieth century. Pyrrolidine itself, also known as tetrahydropyrrole, was first characterized as an organic compound with significant potential for chemical modification and pharmaceutical applications. The systematic exploration of pyrrolidine derivatives gained momentum as researchers recognized the unique properties conferred by the saturated five-membered nitrogen heterocycle.

Documentation in chemical databases indicates that this compound was first created and entered into chemical registries on February 7, 2014. The most recent modifications to its chemical profile occurred on May 24, 2025, suggesting ongoing research interest and potential applications development. This timeline places the compound within the contemporary era of modern medicinal chemistry, where pyrrolidine derivatives have gained recognition for their versatility in drug discovery applications.

The emergence of this specific compound reflects the targeted synthesis efforts focused on sulfonyl-substituted pyrrolidines. Research has demonstrated that pyrrolidine rings contribute significantly to pharmaceutical scaffolds due to their three-dimensional structure and conformational flexibility. The incorporation of ethanesulfonyl groups represents a strategic modification intended to modulate the compound's chemical and biological properties through the introduction of electron-withdrawing sulfonyl functionality.

Structural Overview

The molecular structure of this compound consists of a pyrrolidine ring core with an ethanesulfonyl substituent positioned at the 3-carbon atom. The pyrrolidine ring, characterized by its five-membered saturated structure containing one nitrogen atom and four carbon atoms, adopts a non-planar conformation that undergoes pseudorotation. This conformational flexibility contributes to the compound's three-dimensional coverage and its ability to interact with various molecular targets.

The ethanesulfonyl group attached at the 3-position consists of an ethyl chain connected to a sulfonyl moiety (SO₂). This substitution pattern creates a specific spatial arrangement that influences the compound's chemical reactivity and potential biological activity. The sulfonyl group acts as an electron-withdrawing functionality, which can affect the electronic properties of the entire molecule and its interactions with other chemical species.

The hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen atom by hydrochloric acid. This ionic interaction creates a stable salt form that typically exhibits enhanced water solubility compared to the free base. The salt formation does not significantly alter the core structural framework but does affect the compound's physical properties and handling characteristics.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₄ClNO₂S
Molecular Weight 199.70 g/mol
Standard InChI Key BIBLCQUOZLXTFT-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1CCNC1.Cl
Ring System Five-membered pyrrolidine
Functional Groups Ethanesulfonyl, Hydrochloride

The canonical Simplified Molecular Input Line Entry System representation CCS(=O)(=O)C1CCNC1.Cl provides a linear notation that captures the essential connectivity pattern of the molecule. This notation indicates the ethyl chain (CC) connected to the sulfonyl group (S(=O)(=O)) which is attached to the pyrrolidine ring (C1CCNC1), with the separate chloride ion (.Cl) representing the hydrochloride salt component.

The three-dimensional structure exhibits specific stereochemical considerations due to the presence of the substituted pyrrolidine ring. The positioning of the ethanesulfonyl group at the 3-position creates potential for stereoisomerism, though the specific stereochemical configuration is not explicitly defined in the available chemical database entries. The ring conformation and substituent orientation contribute to the overall molecular shape and its potential for specific molecular recognition events.

Properties

IUPAC Name

3-ethylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBLCQUOZLXTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation Method

Overview:
The most established and practical method for synthesizing 3-(ethanesulfonyl)pyrrolidine hydrochloride is the direct sulfonylation of pyrrolidine with ethanesulfonyl chloride under anhydrous conditions, followed by conversion to the hydrochloride salt.

Reaction Scheme:
$$
\text{Pyrrolidine} + \text{ethanesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{3-(ethanesulfonyl)pyrrolidine} \xrightarrow{\text{HCl}} \text{this compound}
$$

Stepwise Procedure:

  • Step 1: Dissolve pyrrolidine in anhydrous dichloromethane or another suitable aprotic solvent.
  • Step 2: Add a stoichiometric or slight excess of a base (commonly triethylamine) to neutralize the hydrochloric acid generated and promote sulfonylation.
  • Step 3: Slowly add ethanesulfonyl chloride dropwise at 0–5°C to control exothermicity and minimize side reactions.
  • Step 4: Stir the mixture at room temperature for several hours to complete the reaction.
  • Step 5: After completion, filter off any precipitated triethylamine hydrochloride.
  • Step 6: Concentrate the filtrate and purify the crude product by extraction or chromatography.
  • Step 7: Dissolve the product in an appropriate solvent (e.g., ethanol or ether) and treat with hydrogen chloride gas or aqueous hydrochloric acid to yield the hydrochloride salt, which is isolated by filtration or crystallization.

Typical Reaction Conditions Table:

Reagent/Condition Typical Value/Range
Pyrrolidine 1.0 equivalent
Ethanesulfonyl chloride 1.0–1.1 equivalents
Triethylamine (base) 1.1–1.5 equivalents
Solvent Dichloromethane, anhydrous
Temperature (addition) 0–5°C
Temperature (reaction) 20–25°C (room temperature)
Reaction time 2–6 hours
HCl source Gas or aqueous solution
Yield (typical) 70–90% (before salt formation)
Purification Filtration, extraction, crystallization

Key Notes:

  • Anhydrous conditions are critical to prevent hydrolysis of ethanesulfonyl chloride.
  • The use of triethylamine or another organic base ensures efficient neutralization of HCl and drives the reaction to completion.
  • The hydrochloride salt is typically more stable and easier to handle than the free base.

Industrial Considerations

  • Continuous Flow Synthesis:
    For large-scale production, continuous flow reactors are sometimes used to improve mixing, heat transfer, and yield while minimizing side reactions. This approach also facilitates safer handling of reactive sulfonyl chlorides and HCl gas.

  • Purification:
    Advanced purification, such as crystallization from suitable solvents or chromatographic separation, ensures high purity, which is essential for pharmaceutical applications.

Research Findings and Observations

  • The direct sulfonylation method is consistently reported as the most efficient and scalable route for the preparation of this compound, offering high yields and operational simplicity.
  • Alternative methods, while chemically feasible, are generally reserved for structurally related compounds or where specific functional group manipulations are required.
  • Industrial adaptations prioritize safety, yield, and ease of purification, with continuous flow synthesis emerging as a preferred technology for hazardous intermediates.

Summary Table: Preparation Methods Overview

Method Key Reagents Advantages Limitations
Direct sulfonylation Pyrrolidine, ethanesulfonyl chloride, triethylamine High yield, simple, scalable Requires anhydrous conditions
Oxidation of 3-pyrrolines 3-pyrroline, peroxide, acid Versatile for other derivatives Multi-step, lower yield
Nucleophilic substitution 3-hydroxypyrrolidine, sulfonyl chloride Functional group flexibility More steps, less direct

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce pyrrolidine derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(ethanesulfonyl)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Compound Name Substituent Molecular Weight (Base) Key Properties/Applications References
3-(Ethanesulfonyl)pyrrolidine HCl Ethanesulfonyl 163.24 Moderate CCS (135.8 Ų); potential use in enzyme inhibition
3-(4-Methylphenylsulphonyl)pyrrolidine HCl 4-Methylphenylsulphonyl 261.8 Higher lipophilicity; suited for hydrophobic target binding
3-Cyano-3-methylpyrrolidine HCl Cyano, methyl 142.6 (base) High structural similarity (0.96); enhanced metabolic stability
3-(((4-Trifluoromethyl)phenyl)sulfonyl)pyrrolidine HCl Trifluoromethylphenyl ~315.7 (estimated) Electron-withdrawing group; improved pharmacokinetics
3-(Cyclopropylmethyl)pyrrolidine HCl Cyclopropylmethyl 161.67 (base) Increased steric bulk; potential CNS activity
Key Observations:
  • Electronic Effects : The ethanesulfonyl group is less electron-withdrawing than trifluoromethylphenyl sulfonyl substituents, which may reduce binding affinity but improve solubility .
  • Lipophilicity : Aryl sulfonyl derivatives (e.g., 4-methylphenyl) exhibit higher logP values compared to aliphatic sulfonyl groups, impacting membrane permeability .

Physicochemical Properties

Collision Cross-Section (CCS)

CCS values, predicted via ion mobility spectrometry, reflect molecular size and conformation:

  • 3-(Ethanesulfonyl)pyrrolidine HCl : 135.8 Ų ([M+H]⁺) .
  • Ethyl pyrrolidine-3-carboxylate HCl : Similar CCS (~136–143 Ų) due to comparable molecular size .
  • Aryl sulfonyl derivatives : Higher CCS (e.g., >150 Ų) due to aromatic bulk .
Solubility and Stability
  • Hydrochloride Salts : Enhance aqueous solubility compared to free bases.
  • Ester vs. Sulfonyl Groups : Ethyl carboxylate derivatives (e.g., ethyl pyrrolidine-3-carboxylate HCl) are more prone to hydrolysis than sulfonyl-containing analogues .

Biological Activity

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₄ClN₃O₂S
  • Molecular Weight : 195.70 g/mol
  • CAS Number : 1864053-67-7
  • Appearance : White to light yellow powder
  • Solubility : Soluble in water and methanol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways. The compound's sulfonyl group enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of derivatives were tested against various cancer cell lines, revealing promising results:

CompoundIC50 (μM)Cancer Cell Line
Compound A1.35HCT116 (Colon)
Compound B2.18MCF7 (Breast)
Compound C3.73A549 (Lung)

These findings suggest that this compound may also possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. For example, derivatives were tested against Mycobacterium tuberculosis, yielding the following results:

CompoundIC90 (μM)Pathogen
Compound D40.32Mycobacterium tuberculosis
Compound E4.00Staphylococcus aureus

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized several pyrrolidine derivatives and evaluated their anticancer efficacy against various human cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong cytotoxic effects. For example, compounds demonstrated selective activity against prostate cancer cell lines compared to normal fibroblast cells .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related compounds, where derivatives were tested against a panel of bacterial strains. The study highlighted the effectiveness of certain derivatives against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

Q & A

Basic Question: What are the key considerations for synthesizing 3-(Ethanesulfonyl)pyrrolidine Hydrochloride?

Answer:
The synthesis typically involves introducing the ethanesulfonyl group to a pyrrolidine scaffold, followed by hydrochloride salt formation. Key steps include:

  • Reagent Selection : Use ethanesulfonyl chloride as the sulfonylation agent under basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions like over-sulfonylation or decomposition.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is critical to isolate the pure intermediate. Final hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether .
    Validation : Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

Basic Question: How should researchers characterize the purity and structure of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the ethanesulfonyl group (δ ~3.0–3.5 ppm for –SO2_2-CH2_2-CH3_3) and pyrrolidine ring protons .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) and electrospray ionization (ESI-MS) for purity assessment (≥95%) and molecular ion verification .
  • Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values to validate stoichiometry .

Advanced Question: What strategies are effective for resolving contradictions in solubility data during formulation studies?

Answer:
Discrepancies in solubility may arise from polymorphic forms or counterion effects. Methodological approaches include:

  • Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) to isolate different crystalline forms and compare their solubility profiles via UV spectrophotometry .
  • Ionic Strength Adjustment : Test solubility in buffered solutions (pH 1–10) to assess pH-dependent behavior, as the hydrochloride salt may dissociate in acidic conditions .
  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to correlate melting points with solubility trends .

Advanced Question: How can researchers mitigate interference from sulfonate-related impurities in analytical methods?

Answer:
Ethanesulfonyl-containing compounds often co-elute with sulfonate byproducts. Strategies include:

  • Chromatographic Optimization : Use ion-pair reagents (e.g., tetrabutylammonium phosphate) in mobile phases to improve separation of sulfonate impurities on HPLC .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish impurities based on exact mass differences (e.g., –SO2_2 vs. –SO3_3 groups) .
  • Synthetic Controls : Introduce scavengers (e.g., polymer-bound amines) during synthesis to trap unreacted ethanesulfonyl chloride, reducing impurity formation .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure by using amber glass vials, as sulfonyl groups may undergo photolytic cleavage .
  • Handling : Use desiccants (e.g., silica gel packets) in storage environments to minimize moisture uptake, which can destabilize the hydrochloride salt .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Use density functional theory (B3LYP/6-31G*) to model the electron-withdrawing effects of the ethanesulfonyl group on pyrrolidine ring conformation and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structure-activity relationship (SAR) studies .
  • pKa Prediction : Software like MarvinSketch can estimate the compound’s basicity (pKa ~8–9 for the pyrrolidine nitrogen) to inform solubility and protonation state in physiological conditions .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposing via certified chemical waste services .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential respiratory irritation .

Advanced Question: How to design experiments to assess the compound’s stability under accelerated degradation conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2_2O2_2) for 1–4 weeks .
  • Analytical Monitoring : Track degradation products via UPLC-PDA and identify major impurities using HRMS and 1^1H-NMR .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Advanced Question: What are the challenges in interpreting 1^11H-NMR spectra due to conformational flexibility?

Answer:
The pyrrolidine ring’s puckering and sulfonyl group’s electron-withdrawing effects can lead to:

  • Signal Splitting : Dynamic chair-flip conformers may cause broad or split peaks for axial/equatorial protons. Use variable-temperature NMR (e.g., 25°C to –40°C) to slow conformational exchange and resolve signals .
  • Solvent Effects : Deuterated DMSO may stabilize specific conformers via hydrogen bonding, simplifying spectra .

Basic Question: Which solvents are optimal for recrystallizing this compound?

Answer:

  • Polar Solvents : Ethanol/water (7:3 v/v) or acetone/hexane mixtures yield high-purity crystals due to moderate polarity matching the hydrochloride salt’s solubility .
  • Crystallization Tips : Slow cooling (0.5°C/min) promotes large crystal formation, reducing solvent inclusion .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(Ethanesulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Ethanesulfonyl)pyrrolidine hydrochloride

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